molecular formula C12H14N2O2 B114136 tert-Butyl (3-cyanophenyl)carbamate CAS No. 145878-50-8

tert-Butyl (3-cyanophenyl)carbamate

Cat. No.: B114136
CAS No.: 145878-50-8
M. Wt: 218.25 g/mol
InChI Key: UEEFNFUJFIMRPZ-UHFFFAOYSA-N
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Description

tert-Butyl (3-cyanophenyl)carbamate: is a chemical compound with the molecular formula C12H14N2O2. It is used in the synthesis of various pharmaceutical entities and acts as a preliminary ingredient in the synthesis of drugs such as Citalopram and Escitalopram oxalate. This compound is also known for its role in organic synthesis and as a protecting group for amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl (3-cyanophenyl)carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Another method involves the use of tert-butyl hydroperoxide for the oxidation of benzyl cyanides, resulting in the formation of tert-butyl esters .

Industrial Production Methods: Industrial production of tert-butyl carbamates typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial for maximizing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-cyanophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: It can be reduced using ketoreductases, which are capable of performing chiral selective reductions.

    Substitution: The compound can undergo substitution reactions, such as the palladium-catalyzed cross-coupling reaction with aryl halides.

Common Reagents and Conditions:

    Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.

    Reduction: Ketoreductases, such as ES-KRED-213 and KRED-P1-H01, are used for chiral selective reductions.

    Substitution: Palladium catalysts and bases like cesium carbonate are used in cross-coupling reactions.

Major Products Formed:

    Oxidation: tert-Butyl esters are formed from the oxidation of benzyl cyanides.

    Reduction: Chiral selective reduction leads to the formation of hydroxy-substituted carbamates.

    Substitution: N-Boc-protected anilines are formed from palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

tert-Butyl (3-cyanophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals like Citalopram and Escitalopram oxalate.

    Medicine: It serves as an intermediate in the synthesis of drugs that act as serotonin reuptake inhibitors, which are used to treat depression.

    Industry: The compound is used in the production of various chemical intermediates and as a reagent in industrial chemical processes.

Mechanism of Action

tert-Butyl (3-cyanophenyl)carbamate can be compared with other carbamate protecting groups, such as:

    Carboxybenzyl (CBz): This group can be removed using catalytic hydrogenation with palladium on carbon (Pd-C) and hydrogen (H2).

    Fluorenylmethoxycarbonyl (FMoc): This group can be removed with an amine base, such as diethylamine.

Uniqueness: this compound is unique due to its stability under mild conditions and its ease of removal under acidic conditions. This makes it a preferred choice for protecting amines in various synthetic applications .

Comparison with Similar Compounds

  • tert-Butyl (4-cyanophenyl)carbamate
  • tert-Butyl (2-cyanophenyl)carbamate
  • tert-Butyl (3-(trifluoromethyl)phenyl)carbamate

These compounds share similar structural features and are used in similar applications, but may differ in their reactivity and stability under different conditions .

Properties

IUPAC Name

tert-butyl N-(3-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h4-7H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEFNFUJFIMRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478146
Record name tert-Butyl (3-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145878-50-8
Record name tert-Butyl (3-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3-cyanophenyl)carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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